![molecular formula C28H34N2O3S B2641314 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1903960-33-7](/img/structure/B2641314.png)
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BMB-DPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMB-DPM belongs to the class of piperazine derivatives and has been shown to exhibit promising biological activities, including antitumor and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine may exert its antitumor and antiviral activities through the inhibition of DNA synthesis and replication.
Biochemical and Physiological Effects
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine could focus on its potential applications in the treatment of other viral infections, such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, further studies could investigate the potential use of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in combination with other antitumor agents to enhance its efficacy and reduce potential side effects. Moreover, research could focus on optimizing the synthesis method of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in high purity.
Scientific Research Applications
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
properties
IUPAC Name |
1-benzhydryl-4-(4-butoxy-3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S/c1-3-4-21-33-27-16-15-26(22-23(27)2)34(31,32)30-19-17-29(18-20-30)28(24-11-7-5-8-12-24)25-13-9-6-10-14-25/h5-16,22,28H,3-4,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIMOSYBRDMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine |
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